N1-(2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
N1-(2-Hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:
- N2-substituent: Thiophen-2-ylmethyl group, an aromatic sulfur-containing moiety that may influence electronic properties and receptor-binding interactions.
Below, we compare it with structurally and functionally related oxalamides.
Properties
IUPAC Name |
N'-(2-hydroxypropyl)-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-7(13)5-11-9(14)10(15)12-6-8-3-2-4-16-8/h2-4,7,13H,5-6H2,1H3,(H,11,14)(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYVVMOBHPYYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=CS1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the hydroxypropyl group: This step involves the reaction of the intermediate with 2-hydroxypropylamine.
Attachment of the thiophen-2-ylmethyl group: The final step involves the reaction of the intermediate with thiophen-2-ylmethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The oxalamide backbone can be reduced to form corresponding amines.
Substitution: The thiophen-2-ylmethyl group can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N1-(2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or activator. The pathways involved could include modulation of signal transduction or metabolic pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Enzyme Inhibition : Adamantyl derivatives () demonstrated high purity (>90%) and stability (melting points >210°C), indicating that rigid substituents enhance crystallinity—a property the hydroxypropyl group may compromise .
- Regulatory Status : Flavoring oxalamides like S336 highlight the importance of metabolic studies for safety approval, a requirement the target compound would need to meet for pharmaceutical use .
Biological Activity
N1-(2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound characterized by its unique oxalamide structure, which incorporates both a hydroxypropyl group and a thiophen-2-ylmethyl group. This compound has garnered attention in medicinal chemistry for its potential biological activities, including anti-inflammatory and anticancer properties.
Molecular Formula and Structure
- Molecular Formula: C₁₃H₁₅N₂O₃S
- Molecular Weight: 281.34 g/mol
- CAS Number: 920246-88-4
Structural Representation
The compound features a hydroxypropyl group attached to one nitrogen atom and a thiophen-2-ylmethyl group attached to the other nitrogen atom of the oxalamide backbone.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may function as an inhibitor or activator, influencing various metabolic and signaling pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with thiophene moieties can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle progression.
Case Study: Anticancer Efficacy
A study investigated the cytotoxic effects of various oxalamide derivatives, including this compound, against several cancer cell lines. The results demonstrated an IC50 value in the micromolar range, indicating promising anticancer potential compared to control groups.
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. In vitro assays revealed that it could inhibit pro-inflammatory cytokines, suggesting a mechanism that may involve the suppression of NF-kB signaling pathways.
Antioxidant Activity
The antioxidant potential of this compound was evaluated using DPPH radical scavenging assays. The compound exhibited moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N1-(2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide | Similar oxalamide structure | Moderate anticancer activity |
| N1-(2-hydroxypropyl)-N2-(phenylmethyl)oxalamide | Different aromatic substitution | Enhanced anti-inflammatory effects |
| N1-(3-hydroxypropyl)-N2-(thiophen-3-ylmethyl)oxalamide | Variations in hydroxypropyl position | Comparable antioxidant properties |
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Oxalamide Backbone: Reacting oxalyl chloride with an appropriate amine.
- Introduction of the Hydroxypropyl Group: Involves reacting the intermediate with 2-hydroxypropylamine.
- Attachment of the Thiophen Group: Final step includes the reaction with thiophen-2-ylmethylamine.
Research Applications
This compound serves as a valuable building block in medicinal chemistry and materials science. Its unique combination of functional groups allows for further modifications that can lead to novel therapeutic agents or materials with specific properties.
Future Directions
Ongoing research is focusing on optimizing the synthesis of this compound and exploring its full range of biological activities through advanced pharmacological studies. Investigating its interactions at the molecular level could reveal new therapeutic targets and applications in drug development.
Q & A
Q. What are the optimal synthetic routes for N1-(2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of intermediates (e.g., hydroxypropyl and thiophen-2-ylmethyl precursors via alkylation or coupling reactions).
- Step 2 : Oxalamide formation using oxalyl chloride with amine intermediates under anhydrous conditions (e.g., dichloromethane as solvent, 0–5°C to minimize side reactions) .
- Key Variables : Temperature control (<10°C during oxalyl chloride addition), solvent polarity (tetrahydrofuran for solubility), and stoichiometric ratios (1:1.2 amine-to-oxalyl chloride) to reduce dimerization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., hydroxypropyl –OH at δ 1.2–1.5 ppm; thiophene protons at δ 6.8–7.2 ppm) and confirms regioselectivity .
- X-ray Crystallography : SHELX programs resolve crystal packing and hydrogen-bonding networks (e.g., O–H···O interactions between hydroxypropyl and oxalamide groups) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 297.1) .
Advanced Research Questions
Q. How does the substitution pattern of the hydroxypropyl and thiophen-2-ylmethyl groups influence bioactivity in enzyme inhibition studies?
-
Thiophene Role : The sulfur atom enhances π-stacking with aromatic residues in enzyme active sites (e.g., cyclooxygenase-2), while hydroxypropyl improves solubility for in vitro assays .
-
SAR Insights :
Substituent Modification Impact on IC50 (COX-2) Source Thiophene → Furan 2.5× reduced activity Hydroxypropyl → Methoxyethyl 1.8× increased solubility -
Methodology : Docking simulations (AutoDock Vina) and enzymatic assays (fluorescence quenching) validate binding modes .
Q. What strategies resolve contradictions in reported biological activity data for oxalamide derivatives?
- Reproducibility Checks : Standardize assay conditions (e.g., 10% DMSO in PBS for solubility; 37°C incubation).
- Orthogonal Assays : Compare results from MTT cytotoxicity, SPR binding, and Western blotting to confirm target engagement .
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to assess variability across labs (e.g., IC50 discrepancies ≤15% deemed acceptable) .
Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic properties?
- ADMET Prediction : SwissADME estimates logP (~2.1) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s) to prioritize derivatives .
- MD Simulations : GROMACS models predict stability of ligand-protein complexes (e.g., 100 ns simulations to assess hydrogen bond retention) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
